Urotensin II-alpha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Urotensin II-alpha, also known as Urotensin II (UII), is a polypeptide ligand with neurohormone-like activity . It was originally isolated from the urophysis of the fish goby . UII is a potent vasoconstrictor in mammals , and it’s also involved in other physiological and pathological activities, including neurosecretory effects, insulin resistance, atherosclerosis, kidney disease, and carcinogenic effects .
Synthesis Analysis
UII is a cyclic neuropeptide that has been originally isolated from the urophysis of the fish goby . Several structural forms of UII, showing a disulfide bridge between cysteines, have been reported in different species . UII is derived from larger prepropeptide precursors . In humans, two UII propeptides have been identified, believed to be alternate splice variants derived from a common gene .Molecular Structure Analysis
The molecular structure of UII includes a cyclic hexapeptide sequence . The cyclic sequence of UII is the biologically active fragment, and it has been suggested that the conformation of the disulfide loop might modulate the activity of the molecule .Chemical Reactions Analysis
The Urotensin II-mediated UTR signaling pathway comprises 129 proteins undergoing six different molecular reactions stimulated by Urotensin II .科学的研究の応用
Cardiovascular and Renal Systems Regulation
Urotensin II-alpha plays a significant role as a regulator in cardiovascular and renal systems. Studies have shown its potential involvement in diseases affecting these organs. For instance, increased plasma concentrations of urotensin II-like immunoreactivity have been observed in patients with renal dysfunction and those on hemodialysis compared to healthy individuals (Totsune et al., 2001). Additionally, urotensin II's potent vasoconstrictive properties have been noted, and it may have an essential role in cardiac dysfunction and remodeling characteristic of congestive heart failure (Douglas et al., 2002).
Central Nervous System Effects
This compound acts centrally to stimulate sympathoadrenal and pituitary-adrenal pathways, resulting in increased adrenocorticotropic hormone and epinephrine release and potent chronotropic and inotropic actions. This suggests that urotensin II is a novel stimulator of central pathways that mediate responses to alerting stimuli or stress (Watson et al., 2003).
Role in Metabolic Syndrome
Urotensin II is associated with components of the metabolic syndrome, including hypertension, insulin resistance, hyperglycemia, and inflammation. Its plasma level correlates with body weight and is raised in conditions like diabetes and renal failure (Ong et al., 2008).
Tumor Growth and Development
Urotensin II has been implicated in tumor growth and development. It is expressed in various tumor tissues, and its stimulation may lead to increased cell proliferation, suggesting its role as an autocrine/paracrine growth stimulating factor in tumors (Takahashi et al., 2003). Moreover, recent findings suggest its involvement in different epithelial cancers and could be considered as a prognostic factor in human cancers (Federico et al., 2017).
Potential Therapeutic Target in Cardiovascular Disease
This compound's identification in the heart, lungs, blood vessels, and brain has made it a potential target for pharmacotherapy in various cardiovascular diseases. Its blockade through antagonists offers promising therapeutic applications for conditions like heart failure and pulmonary hypertension (Desai et al., 2008).
作用機序
Safety and Hazards
将来の方向性
UII turns out to be an important therapeutic target for the treatment options and management of associated diseases . The main downstream signaling pathways mediated through this UII/UTR system are RhoA/ROCK, MAPKs, and PI3K/AKT . The availability of comprehensive UII signaling in the public resource will help understand the regulation and function of this pathway in normal and pathological conditions . The first synthesized bicyclic 14-residue long UII analogue shows an excellent retention of in vitro activity , revealing its potential for cyclic peptide-based drug design .
特性
CAS番号 |
9047-55-6 |
---|---|
分子式 |
C62H84N14O17S2 |
分子量 |
1361.5 g/mol |
IUPAC名 |
(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C62H84N14O17S2/c1-31(2)50(62(92)93)76-60(90)47-30-95-94-29-46(73-58(88)45(26-49(80)81)69-53(83)33(4)67-61(91)51(34(5)77)75-48(79)28-66-52(82)32(3)64)59(89)71-42(23-35-13-7-6-8-14-35)55(85)72-44(25-37-27-65-40-16-10-9-15-39(37)40)57(87)68-41(17-11-12-22-63)54(84)70-43(56(86)74-47)24-36-18-20-38(78)21-19-36/h6-10,13-16,18-21,27,31-34,41-47,50-51,65,77-78H,11-12,17,22-26,28-30,63-64H2,1-5H3,(H,66,82)(H,67,91)(H,68,87)(H,69,83)(H,70,84)(H,71,89)(H,72,85)(H,73,88)(H,74,86)(H,75,79)(H,76,90)(H,80,81)(H,92,93)/t32-,33-,34+,41-,42-,43-,44-,45-,46-,47-,50-,51-/m0/s1 |
InChIキー |
YNQKMDDGZLLKHF-SYGGZGJOSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)N)O |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N |
配列 |
AGXADCFWKYCV |
同義語 |
urotensin II urotensin II-alpha urotensin II-gamma |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。